molecular formula C15H19N3O4 B15202239 (R)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indazol-3-yl)propanoic acid

(R)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indazol-3-yl)propanoic acid

Cat. No.: B15202239
M. Wt: 305.33 g/mol
InChI Key: WSGNRIYLPIOQFH-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indazol-3-yl)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indazol-3-yl)propanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The indazole ring can be introduced through various synthetic routes, including cyclization reactions involving hydrazines and ketones.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indazol-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the indazole ring or the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, 4-dimethylaminopyridine (DMAP).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, ®-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indazol-3-yl)propanoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of indazole derivatives on biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Medicine

In medicinal chemistry, ®-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indazol-3-yl)propanoic acid is explored for its potential as a drug candidate. The indazole ring is a common motif in many pharmaceuticals, and this compound can be used to develop new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis and material science.

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indazol-3-yl)propanoic acid involves its interaction with specific molecular targets. The indazole ring can bind to various enzymes and receptors, modulating their activity. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in further chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of ®-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indazol-3-yl)propanoic acid lies in its combination of the indazole ring and the Boc protecting group. This combination provides a versatile platform for further chemical modifications and applications in various fields.

Properties

Molecular Formula

C15H19N3O4

Molecular Weight

305.33 g/mol

IUPAC Name

(2R)-2-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indazol-3-yl]propanoic acid

InChI

InChI=1S/C15H19N3O4/c1-15(2,3)22-14(21)18-12-7-5-4-6-9(12)11(17-18)8-10(16)13(19)20/h4-7,10H,8,16H2,1-3H3,(H,19,20)/t10-/m1/s1

InChI Key

WSGNRIYLPIOQFH-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C2=CC=CC=C2C(=N1)C[C@H](C(=O)O)N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC=CC=C2C(=N1)CC(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.